molecular formula C25H17ClN4O4S B2864461 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034351-38-5

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2864461
CAS RN: 2034351-38-5
M. Wt: 504.95
InChI Key: PCPFTXRPDYKVMV-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H17ClN4O4S and its molecular weight is 504.95. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation of Quinazolinone Peptide Derivatives: Researchers have explored peptide derivatives of quinazolinone for their potential as antimicrobial agents. The synthesized derivatives showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds displaying potency comparable to the standard drug ciprofloxacin (Kapoor et al., 2017).

Antitumor Activities

  • Antitumor Activity of Novel Quinazolinone Analogues: Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for in vitro antitumor activity. Some derivatives demonstrated broad-spectrum antitumor activity and were more potent compared to the positive control 5-FU, indicating their potential in cancer therapy (Al-Suwaidan et al., 2016).

Diuretic Agents

  • Novel Quinazolinone Derivatives as Diuretic Agents: A study synthesized new quinazolin-4(3H)-one derivatives incorporating a thiazole or a 1,3,4-thiadiazole moiety to investigate their diuretic activity. Among these, certain compounds exhibited significant diuretic activity, suggesting their utility in developing new diuretic drugs (Maarouf et al., 2004).

Analgesic and Anti-inflammatory Activities

  • Analgesic and Anti-inflammatory Activities of 1,3,4-Oxadiazole Derivatives Linked to Quinazolin-4-one Ring: Derivatives linked with quinazolin-4-one moiety were synthesized and evaluated for their analgesic and anti-inflammatory activities. Some derivatives showed potent activity in animal studies, indicating the potential for developing new pain and inflammation management drugs (Dewangan et al., 2016).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN4O4S/c26-17-8-6-16(7-9-17)23-28-22(34-29-23)13-35-25-27-19-4-2-1-3-18(19)24(31)30(25)12-15-5-10-20-21(11-15)33-14-32-20/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPFTXRPDYKVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=NC(=NO5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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